molecular formula C12H16N2O B1313374 N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide CAS No. 372960-11-7

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide

Cat. No.: B1313374
CAS No.: 372960-11-7
M. Wt: 204.27 g/mol
InChI Key: AMSONEKMVLMUKM-LCYFTJDESA-N
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Description

N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzohydrazide, characterized by the presence of a 2,2-dimethylpropylidene group attached to the nitrogen atom of the hydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide can be compared with other similar compounds, such as:

    Benzohydrazide: The parent compound, which lacks the 2,2-dimethylpropylidene group.

    N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone: An oxidized derivative with similar properties.

    Substituted Benzohydrazides: Compounds with various substituents on the benzene ring, which can exhibit different chemical and biological properties.

The uniqueness of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

372960-11-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[(Z)-2,2-dimethylpropylideneamino]benzamide

InChI

InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9-

InChI Key

AMSONEKMVLMUKM-LCYFTJDESA-N

Isomeric SMILES

CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1

SMILES

CC(C)(C)C=NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C=NNC(=O)C1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

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